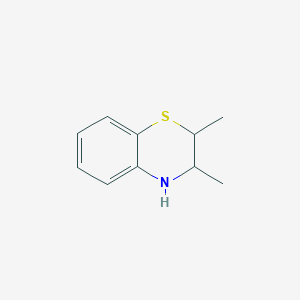

2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine

Übersicht

Beschreibung

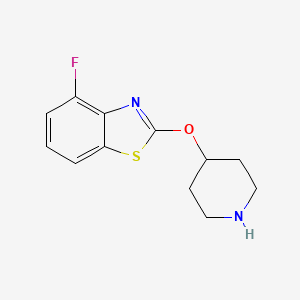

“2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular weight of 179.29 .

Synthesis Analysis

The synthesis of “2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” and its isosteres has been described in various studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of corresponding 2,2-dimethylchromans .Molecular Structure Analysis

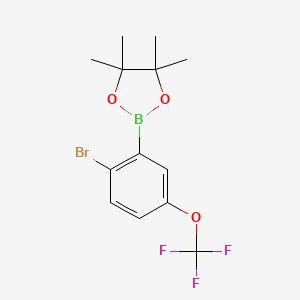

The molecular structure of “2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” is represented by the InChI code1S/C10H13NS/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom. Physical And Chemical Properties Analysis

“2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

The compound has been utilized in the design and synthesis of novel strobilurins, which are potent fungicide candidates. These derivatives exhibit substantial antifungal activities against a range of phytopathogenic fungi, making them valuable in agricultural settings to protect crops from fungal diseases .

Anti-inflammatory and Analgesic Properties

Derivatives of 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine have been found to possess significant anti-inflammatory and analgesic properties. This makes them potential candidates for the development of new medications to treat inflammation and pain-related conditions .

Antimicrobial and Antiviral Potential

Research indicates that these derivatives can also serve as potent antimicrobial and antiviral agents. Their ability to inhibit the growth of various bacteria and viruses can be harnessed in the creation of new treatments for infectious diseases .

Herbicidal Activity

The compound’s derivatives have shown herbicidal properties, suggesting their use in weed control. This application is particularly relevant for the agricultural industry, where managing weed growth is crucial for crop yield .

Anticarcinogenic Effects

There is evidence to suggest that certain derivatives of this compound may have anticarcinogenic effects. This opens up possibilities for their use in cancer research, potentially leading to new therapies for cancer treatment .

Conductivity Enhancement in Electronic Materials

In the field of electronics, the main decomposition product of 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine acts as a nucleating agent, enhancing the conductivity of doped films. This application is significant for the development of advanced electronic materials .

Agricultural Fungicides

Building on its antifungal properties, the compound has been incorporated into agricultural fungicides. These fungicides are designed to combat a variety of plant pathogens, ensuring food security and addressing crop yield losses due to fungal infections .

Pharmaceutical Research

Given its diverse biological activities, 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine is a compound of interest in pharmaceutical research. Its potential therapeutic applications are being explored, ranging from pain management to antiviral treatments .

Safety and Hazards

The safety information for “2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Similar compounds such as 2,2-dimethyl-3,4-dihydro-2h-1,4-benzoxazines have been reported to act as inhibitors of insulin release and as vascular smooth muscle relaxants . They are also reported to behave as calcium entry blockers .

Mode of Action

Similar compounds have been found to inhibit the glucose-induced insulin release . They also exhibit myorelaxant activity, which is more pronounced in some 4-arylureido-substituted benzoxazines than their chroman counterparts . On vascular smooth muscle cells, these compounds mainly behave as calcium entry blockers .

Biochemical Pathways

Similar compounds have been found to exhibit antifungal activities against various phytopathogenic fungi .

Result of Action

Similar compounds have been found to inhibit the glucose-induced insulin release . They also exhibit myorelaxant activity .

Eigenschaften

IUPAC Name |

2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRWCQZPTDJSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)

![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1445564.png)

![Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1445565.png)

![{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1445568.png)

![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)